Cas no 845618-08-8 (5-chloro-2-trifluoromethyl-pyrimidine)

5-chloro-2-trifluoromethyl-pyrimidine structure
845618-08-8 structure
Product Name:5-chloro-2-trifluoromethyl-pyrimidine
Numero CAS:845618-08-8
MF:C5H2ClF3N2
MW:182.530990123749
MDL:MFCD09754045
CID:716345
PubChem ID:33697960
Update Time:2024-10-26

5-chloro-2-trifluoromethyl-pyrimidine Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Chloro-2-(trifluoromethyl)pyrimidine
    • 5-Chloro-2-trifluoromethyl-pyrimidine
    • Pyrimidine,5-chloro-2-(trifluoromethyl)-
    • 5-Chloro-2-(trifluoromethyl)pyrimidine (ACI)
    • 5-Chloro-2-trifluoromethylpyrimidine
    • O11397
    • AKOS006329458
    • 5-Chloro-2-(trifluoromethyl)-pyrimidine
    • CS-0019326
    • AB51513
    • SCHEMBL156478
    • AS-50220
    • DB-076073
    • 845618-08-8
    • SY362213
    • Pyrimidine, 5-chloro-2-(trifluoromethyl)-
    • DTXSID00652826
    • MFCD09754045
    • 5-chloro-2-trifluoromethyl-pyrimidine
    • MDL: MFCD09754045
    • Inchi: 1S/C5H2ClF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H
    • Chiave InChI: MXCKWZRZRRBNMX-UHFFFAOYSA-N
    • Sorrisi: FC(C1N=CC(Cl)=CN=1)(F)F

Proprietà calcolate

  • Massa esatta: 181.98600
  • Massa monoisotopica: 181.9858603g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 130
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 25.8Ų

Proprietà sperimentali

  • PSA: 25.78000
  • LogP: 2.14880

5-chloro-2-trifluoromethyl-pyrimidine Dati doganali

  • CODICE SA:2933599090
  • Dati doganali:

    Codice doganale cinese:

    2933599090

    Panoramica:

    2933599090. Altri composti con anello pirimidina in struttura(Compresi altri composti con anello piperazina sulla struttura. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni regolamentari:niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933599090. altri composti contenenti nella struttura un anello pirimidina (anche idrogenato) o un anello piperazina. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-chloro-2-trifluoromethyl-pyrimidine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Matrix Scientific
130372-1g
5-Chloro-2-trifluoromethyl-pyrimidine, 95%+
845618-08-8 95%
1g
$900.00 2023-09-06
Fluorochem
222580-1g
5-Chloro-2-(trifluoromethyl)pyrimidine
845618-08-8 95%
1g
£435.00 2022-03-01
Chemenu
CM165014-1g
5-Chloro-2-trifluoromethyl-pyrimidine
845618-08-8 95%
1g
$598 2021-08-05
Chemenu
CM165014-250mg
5-Chloro-2-trifluoromethyl-pyrimidine
845618-08-8 95%
250mg
$446 2023-02-17
Chemenu
CM165014-1g
5-Chloro-2-trifluoromethyl-pyrimidine
845618-08-8 95%
1g
$596 2023-02-17
Chemenu
CM165014-5g
5-Chloro-2-trifluoromethyl-pyrimidine
845618-08-8 95%
5g
$1797 2023-02-17
abcr
AB391561-1 g
5-Chloro-2-(trifluoromethyl)pyrimidine; .
845618-08-8
1g
€642.00 2023-04-25
eNovation Chemicals LLC
D748959-100mg
5-Chloro-2-trifluoromethyl-pyrimidine
845618-08-8 95+%
100mg
$80 2024-06-07
eNovation Chemicals LLC
D748959-250mg
5-Chloro-2-trifluoromethyl-pyrimidine
845618-08-8 95+%
250mg
$115 2024-06-07
eNovation Chemicals LLC
D748959-1g
5-Chloro-2-trifluoromethyl-pyrimidine
845618-08-8 95+%
1g
$190 2024-06-07

5-chloro-2-trifluoromethyl-pyrimidine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Basic copper carbonate Solvents: Diethyl ether ;  1 h, rt; 24 h, rt
2.1 Reagents: Copper Solvents: Dimethylformamide ;  -78 °C → rt; 3 h, rt
Riferimento
Trifluoromethylation of haloarenes with a new trifluoro-methylating reagent Cu(O2CCF2SO2F)2
Zhao, Gang; et al, RSC Advances, 2016, 6(55), 50250-50254

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 0 °C → rt; overnight, rt; 2 h, 0 °C
2.1 Reagents: Basic copper carbonate Solvents: Diethyl ether ;  1 h, rt; 24 h, rt
3.1 Reagents: Copper Solvents: Dimethylformamide ;  -78 °C → rt; 3 h, rt
Riferimento
Trifluoromethylation of haloarenes with a new trifluoro-methylating reagent Cu(O2CCF2SO2F)2
Zhao, Gang; et al, RSC Advances, 2016, 6(55), 50250-50254

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Copper Solvents: Dimethylformamide ;  -78 °C → rt; 3 h, rt
Riferimento
Trifluoromethylation of haloarenes with a new trifluoro-methylating reagent Cu(O2CCF2SO2F)2
Zhao, Gang; et al, RSC Advances, 2016, 6(55), 50250-50254

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Cupric chloride Solvents: Dimethylformamide ;  rt → 110 °C; 2 h, 110 °C
Riferimento
Copper(II)-catalyzed trifluoromethylation of iodoarenes using Chen's reagent
Zhao, Shiyu; et al, Organic Chemistry Frontiers, 2018, 5(7), 1143-1147

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  3 h, 80 °C
Riferimento
Trifluoromethylation of haloarenes with a new trifluoro-methylating reagent Cu(O2CCF2SO2F)2
Zhao, Gang; et al, RSC Advances, 2016, 6(55), 50250-50254

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  5 h, rt
Riferimento
Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a Promising Novel Medicine To Treat Schizophrenia
Pinard, Emmanuel; et al, Journal of Medicinal Chemistry, 2010, 53(12), 4603-4614

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Acetic acid, 2,2-difluoro-2-(fluorosulfonyl)-, copper(2+) salt (2:1) Solvents: Water ;  rt; 0 °C → rt; overnight, rt; 3 h, 0 °C
2.1 Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  3 h, 80 °C
Riferimento
Trifluoromethylation of haloarenes with a new trifluoro-methylating reagent Cu(O2CCF2SO2F)2
Zhao, Gang; et al, RSC Advances, 2016, 6(55), 50250-50254

5-chloro-2-trifluoromethyl-pyrimidine Raw materials

5-chloro-2-trifluoromethyl-pyrimidine Preparation Products

Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.